2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile
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Overview
Description
2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group, a benzonitrile moiety, and an oxocyclohexenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile typically involves the reaction of 3-oxocyclohex-1-en-1-ylamine with 4-(trifluoromethyl)benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and efficiency in the production process. The scalability of the synthesis method allows for the production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and benzonitrile groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Oxocyclohex-1-en-1-yl)amino)benzonitrile
- 4-(Trifluoromethyl)benzonitrile
- 3-Oxocyclohex-1-en-1-ylamine
Uniqueness
2-((3-Oxocyclohex-1-en-1-yl)amino)-4-(trifluoromethyl)benzonitrile is unique due to the presence of both the trifluoromethyl group and the oxocyclohexenylamine group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H11F3N2O |
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Molecular Weight |
280.24 g/mol |
IUPAC Name |
2-[(3-oxocyclohexen-1-yl)amino]-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-5-4-9(8-18)13(6-10)19-11-2-1-3-12(20)7-11/h4-7,19H,1-3H2 |
InChI Key |
KNDILGZYROAJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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